Magnoflorin

Übersicht

Beschreibung

Magnoflorin ist ein quartäres Aporphin-Alkaloid, das weit verbreitet in verschiedenen Pflanzenfamilien wie Berberidaceae, Magnoliaceae, Papaveraceae und Menispermaceae vorkommt . Es ist für seine vielfältigen pharmakologischen Eigenschaften bekannt, darunter entzündungshemmende, angstlösende, immunmodulatorische, antioxidative und antimykotische Wirkungen .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Magnoflorine has been extensively studied for its pharmacological effects, which include:

- Anti-Diabetic Activity : Research indicates that magnoflorine can lower blood glucose levels and improve metabolic parameters in diabetic models. It has been shown to enhance insulin sensitivity and reduce oxidative stress associated with diabetes .

- Anti-Inflammatory Effects : Magnoflorine exhibits potent anti-inflammatory properties by inhibiting key signaling pathways such as MAPK and NF-κB. It has demonstrated efficacy in reducing cytokine expression in various inflammatory conditions, including acute lung injury and peri-implant osteolysis .

- Neuroprotective Effects : Studies have highlighted magnoflorine's potential in treating neurological disorders. It has been observed to reduce cerebral infarct volume and improve neurological function in ischemic stroke models by mitigating oxidative stress and promoting autophagy .

- Anti-Cancer Potential : Magnoflorine has been investigated for its role in enhancing the effects of chemotherapeutic agents like doxorubicin in breast cancer cells. It promotes apoptosis and inhibits cancer cell migration and invasion through various signaling pathways .

Anti-Diabetic Effects

A study conducted on diabetic rats demonstrated that treatment with magnoflorine significantly decreased fasting blood glucose levels and improved lipid profiles. The mechanism involved the modulation of metabolic pathways that enhance insulin sensitivity and reduce hyperglycemia-induced oxidative stress .

| Parameter | Control Group | Magnoflorine Group |

|---|---|---|

| Fasting Blood Glucose (mg/dL) | 250 ± 15 | 150 ± 10 |

| Total Cholesterol (mg/dL) | 200 ± 20 | 120 ± 15 |

| Triglycerides (mg/dL) | 180 ± 15 | 100 ± 10 |

Anti-Inflammatory Mechanism

In a model of acute lung injury induced by lipopolysaccharide, magnoflorine treatment led to a dose-dependent reduction in pro-inflammatory cytokines such as TNF-α and IL-6. The study elucidated that magnoflorine inhibits the activation of NF-κB signaling pathways, thus mitigating inflammation .

| Cytokine Level (pg/mL) | Control Group | Magnoflorine Group |

|---|---|---|

| TNF-α | 300 ± 25 | 150 ± 20 |

| IL-6 | 250 ± 30 | 100 ± 15 |

Neuroprotective Effects in Ischemia

In a rat model of middle cerebral artery occlusion (MCAO), magnoflorine administration resulted in significant improvements in neurological scores and reductions in cerebral infarct size. The treatment also reduced markers of oxidative stress, indicating its protective role against neuronal damage during ischemic events .

| Neurological Score | Control Group | Magnoflorine Group |

|---|---|---|

| Score (0-18) | 10 ± 2 | 16 ± 1 |

Wirkmechanismus

Target of Action

Magnoflorine, a quaternary aporphine alkaloid, is known to interact with several targets in the body. It has been found to target Toll-like receptor 4 (TLR4) and MAPK8 genes . It also interacts with the GABAergic system , and has been identified as an inhibitor of NF-κB activation and an agonist at the β2-adrenergic receptor .

Mode of Action

Magnoflorine’s interaction with its targets leads to a variety of changes in cellular function. For instance, it enhances the upregulation of TNF-α, IL-1β, and PGE2 production as well as COX-2 protein expression . It also prompts the mRNA transcription level of these pro-inflammatory mediators .

Biochemical Pathways

Magnoflorine affects several biochemical pathways. It enhances the NF-κB activation by prompting p65, IκBα, and IKKα/β phosphorylation as well as IκBα degradation . Additionally, magnoflorine treatments concentration-dependently augment the phosphorylation of JNK, ERK, and p38 MAPKs as well as Akt .

Pharmacokinetics

Pharmacokinetic studies have shown that magnoflorine has low bioavailability and high absorption and elimination rates . The presence of other compounds (eg, berberine) in herbal medicines could reduce the absorption and removal rates of magnoflorine and increase its bioavailability .

Result of Action

The molecular and cellular effects of magnoflorine’s action are diverse. It inhibits proliferation, induces apoptosis, and inhibits cell cycle in S/G2 phases in a dose-dependent manner . It also has a triglycerides reducing effect in a dose-dependent manner .

Biochemische Analyse

Biochemical Properties

Magnoflorine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, magnoflorine acts as an α-tyrosinase inhibitor, which is significant in the context of melanin synthesis . Additionally, magnoflorine exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. It also interacts with inflammatory mediators, thereby exerting anti-inflammatory effects . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing physiological processes.

Cellular Effects

Magnoflorine exerts a range of effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, magnoflorine has been shown to inhibit the production of pro-inflammatory cytokines in immune cells, thereby reducing inflammation . In neuronal cells, magnoflorine exhibits neuroprotective effects by enhancing cell survival and reducing apoptosis . Furthermore, magnoflorine’s anti-diabetic properties are attributed to its ability to improve insulin sensitivity and regulate glucose metabolism in adipocytes and hepatocytes .

Molecular Mechanism

The molecular mechanism of magnoflorine involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Magnoflorine binds to specific receptors and enzymes, modulating their activity. For instance, magnoflorine inhibits α-tyrosinase by binding to its active site, thereby reducing melanin synthesis . Additionally, magnoflorine modulates the expression of genes involved in inflammation, oxidative stress, and apoptosis, contributing to its diverse pharmacological effects . These molecular interactions underscore the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of magnoflorine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that magnoflorine remains stable under specific conditions, maintaining its bioactivity . Prolonged exposure to certain environmental factors may lead to its degradation, reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated that magnoflorine can exert sustained anti-inflammatory, antioxidant, and neuroprotective effects, highlighting its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of magnoflorine vary with different dosages in animal models. At low to moderate doses, magnoflorine exhibits beneficial effects, such as reducing inflammation, enhancing insulin sensitivity, and protecting against oxidative stress . At high doses, magnoflorine may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, emphasizing the importance of optimizing dosage for therapeutic use .

Metabolic Pathways

Magnoflorine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation . Enzymes such as cytochrome P450 play a crucial role in the oxidation and conjugation of magnoflorine, facilitating its excretion . Additionally, magnoflorine influences metabolic flux by modulating the activity of key enzymes involved in glucose and lipid metabolism . These interactions highlight the compound’s potential impact on metabolic homeostasis.

Transport and Distribution

Magnoflorine is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound’s lipophilic nature facilitates its passive diffusion across cell membranes . Additionally, transporters such as P-glycoprotein may influence the intracellular accumulation and distribution of magnoflorine . The compound’s localization within tissues is influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of magnoflorine plays a crucial role in its activity and function. Magnoflorine is primarily localized in the cytoplasm, where it interacts with various biomolecules . Additionally, magnoflorine may be targeted to specific organelles, such as mitochondria, through post-translational modifications or targeting signals . These interactions can influence the compound’s bioactivity and therapeutic potential, highlighting the importance of understanding its subcellular distribution.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Magnoflorin kann durch eine Reihe enzymatischer Schritte synthetisiert werden. Es wird metabolisch aus (S)-Reticulin abgeleitet, einem zentralen Zwischenprodukt bei der Biosynthese zahlreicher Benzylisoquinolin-Alkaloid-Strukturuntergruppen . Der synthetische Weg umfasst:

- Umwandlung von (S)-Reticulin zu (S)-Corytuberin über (S)-Corytuberin-Synthase/CYP80G2.

- Methylierung von (S)-Corytuberin zu (S)-Magnoflorin durch (S)-Corytuberin-N-Methyltransferase .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound erfolgt typischerweise durch Extraktion aus pflanzlichen Quellen. So kann this compound beispielsweise aus den Wurzeln von Berberis cretica L. isoliert werden. mittels Gegenstrom-Verteilungschromatographie (CPC) . Eine weitere Methode beinhaltet die Druckflüssigkeits-Extraktion aus pulverisierten Pflanzenwurzeln unter Verwendung von Methanol .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Magnoflorin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen verändern.

Substitution: Substitutionsreaktionen können an den Methoxyl- und Hydroxylgruppen auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden für Substitutionsreaktionen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound .

Vergleich Mit ähnlichen Verbindungen

Magnoflorin wird mit anderen ähnlichen Verbindungen wie Berberin, Palmatin und Jatrorrhizin verglichen:

Berberin: Sowohl this compound als auch Berberin weisen entzündungshemmende und krebshemmende Eigenschaften auf.

Palmatin: Ähnlich wie this compound hat Palmatin entzündungshemmende und antioxidative Wirkungen.

Zusammenfassend lässt sich sagen, dass this compound eine vielseitige Verbindung mit erheblichem Potenzial in verschiedenen wissenschaftlichen und industriellen Anwendungen ist. Seine einzigartigen chemischen Eigenschaften und vielfältigen pharmakologischen Aktivitäten machen es zu einem wertvollen Gegenstand der laufenden Forschung.

Biologische Aktivität

Magnoflorine, a natural alkaloid primarily found in various plant species, has garnered attention for its diverse biological activities. This article synthesizes recent research findings on the pharmacological effects of magnoflorine, highlighting its antioxidant, antidiabetic, anticancer, and neuroprotective properties.

Overview of Magnoflorine

Magnoflorine is an isoquinoline alkaloid that exhibits a range of biological effects. It has been studied extensively for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. The compound's ability to cross the blood-brain barrier further enhances its significance in treating central nervous system conditions.

Antioxidant Activity

Research indicates that magnoflorine possesses significant antioxidant properties. It demonstrates a strong capacity to scavenge free radicals, comparable to well-known antioxidants like Trolox and BHT. In a study measuring the DPPH· scavenging effect, magnoflorine exhibited an IC50 value that was lower than that of BHT, suggesting its potential as a natural antioxidant in food and pharmaceutical applications .

Antidiabetic Effects

Magnoflorine has shown promising results in managing diabetes by inhibiting key metabolic enzymes linked to glucose metabolism. It effectively inhibits α-glycosidase and has been demonstrated to have a Ki value of 5.99 nM against this enzyme. Such inhibition can lead to reduced postprandial blood glucose levels, making it a candidate for diabetes management .

Anticancer Properties

Several studies have highlighted the anticancer potential of magnoflorine. It has been shown to induce apoptosis in various cancer cell lines, including ovarian cancer cells resistant to cisplatin. Mechanistically, magnoflorine modulates autophagy and apoptosis pathways by decreasing the expression of anti-apoptotic proteins like Bcl-2 while increasing pro-apoptotic markers such as Bax and cleaved caspase-3 .

Case Study: Ovarian Cancer

In a study focusing on ovarian cancer (OC), magnoflorine treatment resulted in a significant increase in apoptotic cell populations and decreased protective autophagy markers. This suggests that magnoflorine could enhance the sensitivity of OC cells to chemotherapy agents like cisplatin .

Neuroprotective Effects

Magnoflorine's neuroprotective properties have been validated in models of cerebral ischemia. In rodent studies, it reduced infarct volume and improved neurological outcomes following induced ischemic events. The compound was found to decrease oxidative stress markers while enhancing levels of protective antioxidants such as glutathione (GSH) .

Pharmacokinetics

The pharmacokinetic profile of magnoflorine indicates favorable absorption and bioavailability when administered orally. In animal studies, it reached peak plasma concentrations within approximately 0.54 hours post-administration with a half-life of around 5.68 hours . This profile supports its potential for therapeutic use.

Summary Table: Biological Activities of Magnoflorine

| Biological Activity | Mechanism | Effectiveness |

|---|---|---|

| Antioxidant | Free radical scavenging | Comparable to Trolox |

| Antidiabetic | Inhibition of α-glycosidase | Ki = 5.99 nM |

| Anticancer | Induces apoptosis; modulates autophagy | Effective against cisplatin-resistant cells |

| Neuroprotective | Reduces oxidative stress; enhances GSH levels | Improved outcomes in ischemia models |

Eigenschaften

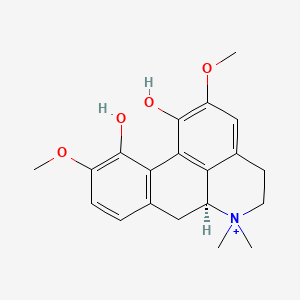

IUPAC Name |

(6aS)-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,11-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-21(2)8-7-12-10-15(25-4)20(23)18-16(12)13(21)9-11-5-6-14(24-3)19(22)17(11)18/h5-6,10,13H,7-9H2,1-4H3,(H-,22,23)/p+1/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRXAIKMLINXQY-ZDUSSCGKSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90943972 | |

| Record name | Magnoflorine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2141-09-5 | |

| Record name | (+)-Magnoflorine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2141-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnoflorine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002141095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnoflorine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MAGNOFLORINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NI8K6962K4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.